2,3-Difluoro-5-hydroxybenzoic acid is a highly specialized, multi-functional fluorinated aromatic building block utilized primarily in advanced pharmaceutical manufacturing. Featuring a distinct 2,3-difluoro substitution pattern alongside a 5-hydroxyl group, this compound offers a unique electronic environment that modulates the pKa of the hydroxyl group and enhances receptor binding affinity in targeted therapeutics . From a procurement perspective, it is highly valued for its predictable reactivity in standard amide coupling conditions, its compatibility with scalable protection/deprotection strategies, and its role as a critical intermediate in the development of antimicrobial agents and oncology drugs [1]. These baseline properties make it an indispensable precursor for synthesizing complex active pharmaceutical ingredients (APIs).
Substituting 2,3-difluoro-5-hydroxybenzoic acid with generic analogs, such as 3,4-difluoro-5-hydroxybenzoic acid or mono-fluorinated variants, fundamentally compromises both synthesis yields and final API efficacy. In medicinal chemistry, the specific 2,3-difluoro arrangement is critical for establishing precise ortho-steric effects and hydrogen bonding networks within the binding pockets of targets like WDR5 and BET bromodomains; altering the fluorine positions disrupts these interactions, leading to a severe drop in binding affinity and selectivity . Furthermore, in industrial syntheses, the 2,3-difluoro pattern uniquely directs reactivity and protecting group compatibility. Using alternative isomers often results in lower primary synthesis yields and requires harsher deprotection conditions that can degrade sensitive API intermediates[1].
The procurement viability of 2,3-difluoro-5-hydroxybenzoic acid is supported by its highly efficient and scalable synthesis. Through optimized carboxylation and subsequent neutralization processes, the compound can be produced at a multi-gram scale (e.g., 14.4 g) with an impressive 83% yield . This high-yielding synthetic route is superior to the multi-step electrophilic aromatic substitution methods required for other isomers (such as 3,4-difluoro-2-hydroxybenzoic acid, which typically yields ~73.4% ), ensuring a more reliable and cost-effective supply chain for downstream API manufacturing.
| Evidence Dimension | Primary synthesis yield and scalability |
| Target Compound Data | 83% yield at a 14.4 g scale via carboxylation |
| Comparator Or Baseline | 3,4-difluoro-2-hydroxybenzoic acid (~73.4% yield via multi-step methods) |
| Quantified Difference | ~10% higher yield and proven multi-gram scalability in a single step |
| Conditions | Carboxylation and neutralization |
Higher primary synthesis yields directly reduce the bulk procurement cost and secure the supply chain for industrial-scale pharmaceutical applications.
The synthesis of WDR5 protein-protein interaction inhibitors requires efficient amide bond formation under mild conditions. 2,3-Difluoro-5-hydroxybenzoic acid demonstrates robust reactivity when coupled with complex amines using N,N'-Dicyclohexylcarbodiimide (DCC). In standardized protocols, reacting 0.4 mmol of the acid with 0.6 mmol of DCC at 45 °C for 8 hours results in successful and clean coupling[1]. The specific 2,3-difluoro substitution provides a unique electronic environment that enhances receptor binding affinity without sterically hindering the carboxyl group during coupling, a common process bottleneck encountered with more heavily substituted or differently positioned fluorinated analogs (such as 2,6-difluorinated variants).
| Evidence Dimension | Amide coupling compatibility and kinetics |
| Target Compound Data | Successful coupling at 45 °C for 8 hours (0.4 mmol scale) |
| Comparator Or Baseline | Sterically hindered fluorinated analogs (e.g., 2,6-difluoro isomers) |
| Quantified Difference | Maintains high reactivity while providing necessary electronic properties for target binding |
| Conditions | DCC (1.5 eq), DCM, 45 °C, 8 hours |
Reliable coupling kinetics under standard conditions ensures reproducible library synthesis and scalable production for oncology drug discovery.
During the synthesis of BET family bromodomain inhibitors, the 5-hydroxyl group of 2,3-difluoro-5-hydroxybenzoic acid must be temporarily protected. It exhibits excellent compatibility with bulky silyl protecting groups, such as triisopropylsilyl (TIPS). The subsequent deprotection step is highly scalable and efficient; reacting 300.0 mmol (99.13 g) of 2,3-difluoro-5-(triisopropylsilyloxy)benzoic acid with tetrabutylammonium fluoride (TBAF) trihydrate in THF at room temperature overnight results in complete conversion and high recovery [1]. This scalability is superior to comparators with more sterically hindered hydroxyl groups, which often require harsher deprotection conditions or elevated temperatures that can degrade sensitive API intermediates.
| Evidence Dimension | Deprotection scalability and efficiency |
| Target Compound Data | 300.0 mmol (99.13 g) scale deprotection at room temperature |
| Comparator Or Baseline | Sterically hindered isomers requiring elevated temperatures |
| Quantified Difference | Complete conversion under mild, room-temperature conditions overnight at a ~100 g scale |
| Conditions | TBAF trihydrate (2.4 eq), THF, room temperature, overnight |
Scalable and mild protection/deprotection chemistry is critical for the cost-effective procurement and manufacturing of complex BET inhibitor APIs without yield-destroying side reactions.
2,3-Difluoro-5-hydroxybenzoic acid is a critical building block in the development of WDR5 inhibitors targeting bladder cancer and acute myeloid leukemia (AML). Its robust amide coupling reactivity[1] allows for the efficient assembly of complex carboxamides, while its specific difluoro substitution pattern is essential for optimizing binding affinity within the WDR5 pocket.
In the scalable synthesis of BET bromodomain inhibitors, this compound serves as a highly processable intermediate. Its compatibility with standard silyl protection and mild, room-temperature deprotection at the 100-gram scale [2] makes it an ideal choice for manufacturing pathways where intermediate stability and high recovery are paramount.
The compound is utilized in the development of antimicrobial therapeutics requiring specific aromatic substitution patterns. Its unique electronic environment and high-yielding primary synthesis ensure a reliable and cost-effective supply of the core building block, making it the preferred precursor over generic fluorinated analogs for large-scale drug development.
Irritant